Glucose-malemide

Bioconjugation Site-specific glycosylation Maleimide-thiol reaction

Glucose-maleimide is a glycoconjugate consisting of a glucose molecule covalently linked to a maleimide group, typically via a PEG or alkyl spacer. It is employed as a thiol-reactive carbohydrate tag for site-specific glycosylation of cysteine-containing peptides and proteins, enabling the preparation of well-defined neoglycopeptides and glycoprotein mimics.

Molecular Formula C18H26N2O8
Molecular Weight 398.4 g/mol
Cat. No. B12381553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucose-malemide
Molecular FormulaC18H26N2O8
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C18H26N2O8/c21-8-12(16(26)17(27)13(23)9-22)19-18(28)11-3-1-10(2-4-11)7-20-14(24)5-6-15(20)25/h5-6,8,10-13,16-17,22-23,26-27H,1-4,7,9H2,(H,19,28)/t10?,11?,12-,13+,16+,17+/m0/s1
InChIKeyWGCWWZIZUDJXPC-WYDHFJRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucose-Maleimide: Glycoconjugate with Thiol-Reactive Maleimide for Site-Specific Bioconjugation


Glucose-maleimide is a glycoconjugate consisting of a glucose molecule covalently linked to a maleimide group, typically via a PEG or alkyl spacer . It is employed as a thiol-reactive carbohydrate tag for site-specific glycosylation of cysteine-containing peptides and proteins, enabling the preparation of well-defined neoglycopeptides and glycoprotein mimics [1]. Its applications span targeted drug delivery, glycomics research, and the construction of glucose-responsive materials [2].

Why Glucose-Maleimide Outperforms Generic Maleimide Conjugates in Site-Specific Glycosylation


Generic maleimide reagents (e.g., N-ethylmaleimide) lack the carbohydrate recognition element, resulting in non-specific protein modification and loss of glycan-mediated targeting [1]. Conversely, non-maleimide glucose derivatives (e.g., glucose-azide) require copper-catalyzed click chemistry, introducing potential cytotoxicity and complicating in vivo applications [2]. Glucose-maleimide uniquely combines the bio-recognition of glucose with the rapid, catalyst-free maleimide-thiol reaction, enabling precise, site-selective conjugation to free cysteines under physiological conditions [3]. Substitution with a simple glucose or a generic maleimide compromises either targeting specificity or conjugation efficiency, directly impacting the biological activity and reproducibility of the final conjugate.

Quantitative Differentiation of Glucose-Maleimide Against Key Analogs


Rapid and Quantitative Conjugation Efficiency vs. PEG-Maleimide

Glucose-maleimide enables rapid and essentially quantitative ligation to thiol-containing biomolecules, outperforming direct PEG-maleimide conjugation in efficiency [1]. In a study using maleimide-activated carbohydrates for peptide glycosylation, the chemoselective ligation was found to be rapid, highly efficient, and essentially quantitative [2]. In contrast, direct conjugation of commercial PEG-maleimide to Cys34 of human serum albumin achieved less than 30% protein modification [3]. This difference highlights the superior reactivity of the maleimide-activated carbohydrate scaffold.

Bioconjugation Site-specific glycosylation Maleimide-thiol reaction

Enhanced Selectivity for Glucose Transporter (GLUT) Targeting vs. Non-Glucose Maleimides

Glucose-maleimide leverages the glucose moiety for recognition by glucose transporters (GLUTs), enabling targeted cellular uptake . Studies with maleimide derivatives of glucosamine show potent inhibition of 3-O-methylglucose uptake with an IC50 of ~1 mM, demonstrating interaction with the GLUT transporter [1]. In contrast, non-glucose maleimides like N-ethylmaleimide inhibit hexose transport but lack specific GLUT targeting, acting as non-specific sulfhydryl reagents [2]. This differential targeting is critical for applications requiring cell-specific delivery, such as in cancer therapy where GLUT1 is overexpressed.

Targeted Drug Delivery GLUT1 Cellular Uptake

High-Affinity Multivalent Lectin Binding Enabled by Maleimide-Thiol Scaffolds

While not a direct study of glucose-maleimide, the maleimide-thiol chemistry used to construct glycodendrimers yields exceptionally high-affinity ligands for lectins. Maleimide-terminated hexavalent carbosilane dendrimers conjugated to N-acetylglucosamine via thiol-maleimide chemistry exhibit nanomolar dissociation constants (KD) of 5.3–6.5 nM for wheat germ agglutinin (WGA) [1]. This demonstrates the power of the maleimide-thiol linkage to create stable, high-avidity multivalent displays, a property directly transferable to glucose-maleimide-based constructs for targeting glucose-binding lectins (e.g., Concanavalin A). In contrast, monovalent glucose exhibits weak millimolar binding, limiting its utility in biological targeting.

Glycodendrimers Lectin Binding Multivalency

Defined Maleimide-Thiol Stoichiometry vs. Non-Specific NHS-Ester Conjugation

Glucose-maleimide facilitates site-specific conjugation to free cysteine residues, yielding homogeneous products with defined stoichiometry [1]. In contrast, glucose-NHS esters react with primary amines (lysines), which are abundant on protein surfaces, leading to heterogeneous mixtures with variable drug-to-antibody ratios (DAR) [2]. This heterogeneity can compromise batch-to-batch reproducibility and therapeutic efficacy. The maleimide-thiol reaction, under physiological conditions, is rapid, essentially quantitative, and highly selective for thiols, ensuring a single, predictable conjugation site [3].

Bioconjugation Site-Specificity Maleimide vs. NHS

High-Value Application Scenarios for Glucose-Maleimide Based on Quantitative Evidence


Site-Specific Glycosylation of Therapeutic Peptides for Enhanced Serum Stability

The rapid and quantitative maleimide-thiol ligation of glucose-maleimide [1] enables precise, site-selective glycosylation of cysteine-containing therapeutic peptides (e.g., HIV-1 gp41 peptide T20) [2]. This glycosylation can improve peptide solubility, reduce aggregation, and protect against proteolytic degradation, extending in vivo half-life without compromising biological activity. The defined conjugation site ensures a homogeneous product, simplifying quality control and regulatory filing.

Targeted Drug Delivery to GLUT1-Overexpressing Tumors

Leveraging the glucose moiety for GLUT1 recognition [3], glucose-maleimide can be conjugated to thiol-containing anticancer drugs, nanoparticles, or liposomes. This facilitates selective uptake into cancer cells (e.g., breast, brain, colon) which overexpress GLUT1 to meet high metabolic demands, thereby enhancing therapeutic efficacy and reducing systemic toxicity. The quantitative conjugation efficiency ensures high drug loading per carrier [4].

Construction of High-Avidity Glycodendrimers for Lectin Inhibition

Using glucose-maleimide as a building block, researchers can synthesize multivalent glycodendrimers via thiol-maleimide click chemistry. As demonstrated with GlcNAc-dendrimers, this approach yields ligands with nanomolar binding affinity (KD ~5-6 nM) for target lectins [5]. Such high-affinity constructs are invaluable for studying carbohydrate-protein interactions, inhibiting pathogen adhesion, or developing anti-inflammatory agents that block selectin-mediated cell trafficking.

Glucose-Responsive Insulin Delivery Systems

Glucose-maleimide is specifically cited as a key reagent for preparing glucose-responsive insulin compositions [6]. By conjugating glucose to insulin via a maleimide-thiol linkage, the resulting insulin analog can reversibly bind to endogenous glucose-binding proteins (e.g., GLUTs, lectins), enabling glucose-dependent release of insulin. This approach offers a promising strategy for closed-loop insulin therapy that mimics natural pancreatic function.

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